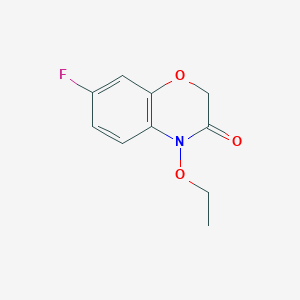

4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of benzoxazinone derivatives typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions. For 4-ethoxy-7-fluoro analogs, a plausible route involves:

Fluorination : Introduce fluorine at the 7-position via electrophilic substitution or directed ortho-metalation.

Ethoxy Group Incorporation : Alkylation of a hydroxyl precursor (e.g., 4-hydroxy intermediate) using ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF).

Cyclization : Use reagents like phosphoryl chloride (POCl₃) or acetic anhydride to form the benzoxazinone ring .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and fluorine-induced deshielding in aromatic protons.

- ¹³C NMR : Confirm carbonyl (C=O, δ ~160–170 ppm) and quaternary carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine.

- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm the benzoxazinone core and substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism, impurities, or solvent effects. Strategies include:

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol forms) by analyzing peak splitting at different temperatures.

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling networks, especially for fluorine-proton interactions.

- Control Experiments : Synthesize and characterize intermediates (e.g., 7-fluoro precursor) to isolate spectral contributions .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

- Fluorine’s electron-withdrawing effect lowers HOMO energy, directing electrophiles to the 7-position.

- Ethoxy groups increase electron density at the 4-position, favoring nucleophilic attacks.

- MD Simulations : Study solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or fluoro with chloro) to assess pharmacological effects.

- In Vitro Assays : Test analogs against target enzymes/receptors (e.g., GABAₐ for benzodiazepine-like activity) using fluorescence polarization or SPR.

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with bioactivity .

Q. Data Contradiction and Validation

Q. How should discrepancies in reported biological activity for this compound be addressed?

Methodological Answer:

- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell lines).

- Purity Validation : Re-purify the compound via preparative HPLC and re-test.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues) .

Q. Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HCl gas from cyclization).

- Waste Disposal : Quench reactive intermediates (e.g., ethylating agents) with isopropanol before disposal .

Properties

CAS No. |

141953-40-4 |

|---|---|

Molecular Formula |

C10H10FNO3 |

Molecular Weight |

211.19 g/mol |

IUPAC Name |

4-ethoxy-7-fluoro-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3 |

InChI Key |

NTUCAXMKGHXTPE-UHFFFAOYSA-N |

SMILES |

CCON1C(=O)COC2=C1C=CC(=C2)F |

Canonical SMILES |

CCON1C(=O)COC2=C1C=CC(=C2)F |

Synonyms |

2H-1,4-Benzoxazin-3(4H)-one,4-ethoxy-7-fluoro-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.